15-Dihydroepioxylubimin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid compound found in certain plants, including the herbs of Datura metel. It belongs to the class of carotenoid compounds and is characterized by its red to orange crystalline solid appearance . This compound is known for its antioxidant and moisturizing properties, making it valuable in various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
15-Dihydroepioxylubimin can be synthesized through organic synthesis processes. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound can be achieved through both natural extraction and artificial synthesis. Natural extraction involves isolating the compound from specific fruits, plants, or algae such as cranberries, annatto, and red algae . Artificial synthesis, on the other hand, involves organic synthesis techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
Types of Reactions
15-Dihydroepioxylubimin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxylated compounds, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
15-Dihydroepioxylubimin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.
Biology: It is studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the formulation of cosmetic products for its moisturizing and antioxidant properties
Mechanism of Action
The mechanism of action of 15-Dihydroepioxylubimin involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It exerts its effects by scavenging free radicals and reducing oxidative damage to cells and tissues. The compound may also modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 15-Dihydroepioxylubimin include other sesquiterpenoids and carotenoids such as:
Diosmin: A citrus flavonoid with vascular health benefits.
Beta-carotene: A precursor to vitamin A with antioxidant properties.
Lycopene: A carotenoid with potential health benefits, including antioxidant and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific molecular structure and combination of antioxidant and moisturizing properties. Unlike some other sesquiterpenoids, it is particularly effective in cosmetic applications for skin hydration and protection against oxidative stress .
Properties
IUPAC Name |
(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIIWZCGVADPIE-KYFQHEKYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.